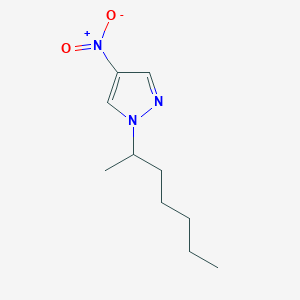

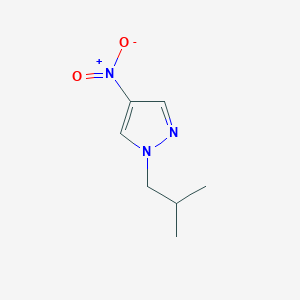

1-(Heptan-2-yl)-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

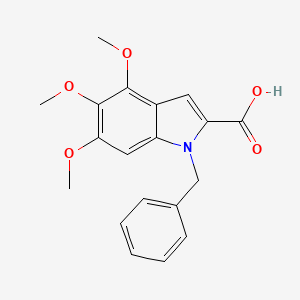

Molecular Structure Analysis

The molecular structure would be based on the pyrazole ring, with the heptan-2-yl group and the nitro group attached at the 1 and 4 positions, respectively. The exact structure would depend on the specific locations of these groups on the pyrazole ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of pyrazoles, nitro compounds, and alkyl chains. For instance, the nitro group could be reduced to an amino group, or the alkyl chain could undergo oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are crystalline solids at room temperature, and they are polar due to the presence of the nitrogen atoms in the ring .Applications De Recherche Scientifique

Understanding Chemical Reactivity and Structure

Combined XRD and DFT Studies Pyrazole derivatives, including those similar to "1-(Heptan-2-yl)-4-nitro-1H-pyrazole", have been analyzed through X-ray diffraction (XRD) measurements and Density Functional Theory (DFT) calculations. These studies help understand the impact of intramolecular hydrogen bonding on the reactivity of such compounds, particularly in processes like reductive cyclization. Alternative synthesis conditions involving microwave irradiation were proposed to enhance the reactivity of pyrazole derivatives (Szlachcic et al., 2020).

Material Science and Energetic Materials

Synthesis of Energetic Salts Research into pyrazole derivatives has led to the design and synthesis of novel energetic compounds and salts. These compounds exhibit high thermal stability and low sensitivity, making them potential candidates for use in energetic materials. The synthesis process and the chemical structures of these compounds have been thoroughly characterized, demonstrating their potential applications in material science (Zheng et al., 2020).

Molecular Electronics and Magnetism

Novel Hetero-Tri-Spin Complexes A study on a nitronyl nitroxide biradical ligand and its application in constructing a 3d-4f CoII-LnIII system showcased the creation of novel hetero-tri-spin complexes. These complexes exhibit unique magnetic properties, such as slow magnetic relaxation, which could be useful in developing new magnetic materials or in molecular electronics (Xi et al., 2019).

Exploring Intermolecular Interactions

Hydrogen-Bonded Networks in Pyrazole Derivatives The study of hydrogen-bonded networks in pyrazole derivatives, including how molecules link into chains or sheets through hydrogen bonds, is crucial for understanding their crystal structures and potential applications in crystal engineering and drug design (Portilla et al., 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-heptan-2-yl-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-5-6-9(2)12-8-10(7-11-12)13(14)15/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKENSBZQLNFAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Heptan-2-yl)-4-nitro-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)

![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)